molecular formula C25H31N3O3 B10790302 N-(1-(3-(cyclopentyloxy)-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine

N-(1-(3-(cyclopentyloxy)-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine

Cat. No.: B10790302
M. Wt: 421.5 g/mol
InChI Key: JVRMWPFNOXAMFI-UHFFFAOYSA-N
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Description

N-(1-(3-(cyclopentyloxy)-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a benzo[d]oxazole moiety, and a cyclopentyloxy group, making it an interesting subject for chemical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(cyclopentyloxy)-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d]oxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Cyclopentyloxy Group: This step involves the alkylation of the aromatic ring with a cyclopentyl halide in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the benzo[d]oxazole derivative with the piperidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(cyclopentyloxy)-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

N-(1-(3-(cyclopentyloxy)-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(3-(cyclopentyloxy)-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

N-[1-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]piperidin-4-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C25H31N3O3/c1-29-23-11-10-18(16-24(23)30-20-6-2-3-7-20)17-28-14-12-19(13-15-28)26-25-27-21-8-4-5-9-22(21)31-25/h4-5,8-11,16,19-20H,2-3,6-7,12-15,17H2,1H3,(H,26,27)

InChI Key

JVRMWPFNOXAMFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC3=NC4=CC=CC=C4O3)OC5CCCC5

Origin of Product

United States

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